Cas no 65017-76-7 (Benzamide, N-methyl-4-(trifluoromethyl)-)
Benzamide, N-methyl-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-methyl-4-(trifluoromethyl)-
- N-methyl-4-(trifluoromethyl)benzamide
- Benzamide, 4-(trifluoromethyl)-N-methyl-
- G66070
- DTXSID70569412
- 65017-76-7
- MFCD19595561
- n-methyl-4-trifluoromethyl-benzamide
- SCHEMBL3655196
- CHEMBL4087004
- AKOS008932986
- SB77404
-
- Inchi: 1S/C9H8F3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3,(H,13,14)
- InChI Key: PETVNYBGUYXLNT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(NC)=O)=CC=1)(F)F
Computed Properties
- Exact Mass: 203.05584
- Monoisotopic Mass: 203.05579836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Benzamide, N-methyl-4-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-100mg |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 100mg |
¥214.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-250mg |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 250mg |
¥382.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-1g |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 1g |
¥712.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-5g |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 5g |
¥2457.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-10g |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 10g |
¥4417.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-25g |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 25g |
¥8288.00 | 2024-05-05 | |
| Ambeed | A146287-250mg |
N-Methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 97% | 250mg |
$64.0 | 2025-04-18 | |
| Ambeed | A146287-1g |
N-Methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 97% | 1g |
$104.0 | 2025-04-18 | |
| Ambeed | A146287-5g |
N-Methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 97% | 5g |
$324.0 | 2025-04-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194483A-1g |
Benzamide, N-methyl-4-(trifluoromethyl)- |
65017-76-7 | 0.97 | 1g |
¥1071.0 | 2024-07-24 |
Benzamide, N-methyl-4-(trifluoromethyl)- Suppliers
Benzamide, N-methyl-4-(trifluoromethyl)- Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Benzamide, N-methyl-4-(trifluoromethyl)-
Benzamide, N-methyl-4-(trifluoromethyl)- (CAS No. 65017-76-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Benzamide, N-methyl-4-(trifluoromethyl)-, identified by its CAS number 65017-76-7, is a fluorinated amide derivative that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its structural motif of a benzamide core substituted with a methyl group at the nitrogen position and a trifluoromethyl group at the para position of the benzene ring, exhibits unique physicochemical properties that make it a valuable scaffold for developing novel therapeutic agents.
The incorporation of a trifluoromethyl group into aromatic compounds is a well-established strategy in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In the case of Benzamide, N-methyl-4-(trifluoromethyl)-, the electron-withdrawing nature of the trifluoromethyl group enhances the compound's interaction with biological targets, thereby improving its pharmacological activity. This feature has been leveraged in the design of molecules targeting various diseases, including cancer and inflammatory disorders.
Recent studies have highlighted the potential of Benzamide, N-methyl-4-(trifluoromethyl)- as a lead compound for the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases such as cancer. The trifluoromethyl group's ability to enhance binding interactions with kinase active sites has been exploited to design potent and selective inhibitors. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are key targets in oncology.
Moreover, the nitrogen-methylated amide moiety in Benzamide, N-methyl-4-(trifluoromethyl)- contributes to its stability and bioavailability, making it an attractive candidate for further development. The amide bond is known for its versatility in drug design, providing a hinge region that can be modified to optimize pharmacokinetic properties. This structural feature has been utilized to develop prodrugs and bioconjugates that enhance delivery and target specificity.
In the realm of computational chemistry, virtual screening and molecular docking studies have been instrumental in identifying novel derivatives of Benzamide, N-methyl-4-(trifluoromethyl)-. These computational approaches allow researchers to predict binding affinities and interactions with biological targets with high accuracy. By leveraging machine learning algorithms and large datasets, scientists have been able to accelerate the discovery process and identify promising candidates for experimental validation.
The synthesis of Benzamide, N-methyl-4-(trifluoromethyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance yield but also minimize unwanted byproducts, ensuring high purity for subsequent pharmacological studies.
Preclinical studies have demonstrated the therapeutic potential of compounds derived from Benzamide, N-methyl-4-(trifluoromethyl)-. In particular, derivatives targeting inflammatory pathways have shown efficacy in models of chronic inflammation and autoimmune diseases. The ability of these compounds to modulate cytokine production and inhibit pro-inflammatory signaling cascades has been attributed to their interaction with key transcription factors and enzymes involved in inflammation.
The future direction of research on Benzamide, N-methyl-4-(trifluoromethyl)- includes exploring its potential in combination therapies. Combination therapy involves using multiple drugs simultaneously to achieve synergistic effects or overcome resistance mechanisms. By pairing this compound with other therapeutic agents targeting different pathways, researchers aim to develop more comprehensive treatment strategies for complex diseases such as cancer.
In conclusion, Benzamide, N-methyl-4-(trifluoromethyl)- (CAS No. 65017-76-7) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and versatile biological activities make it a valuable scaffold for developing novel therapeutic agents. Continued research efforts are expected to uncover further applications and optimize its potential as a drug candidate.
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